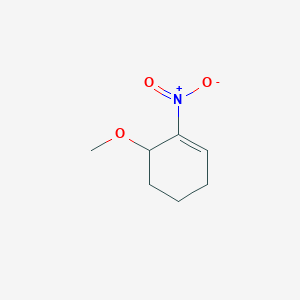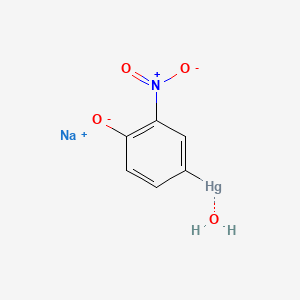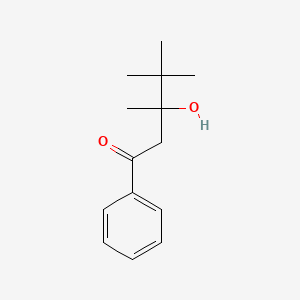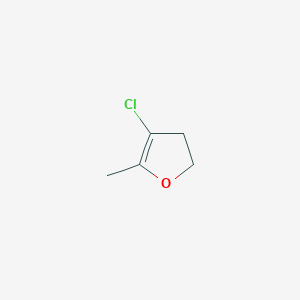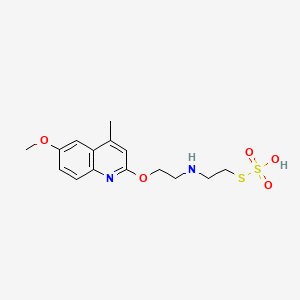
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that combines a quinoline derivative with a thiosulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The starting material is often 6-methoxy-4-methyl-2-quinolinol, which undergoes a series of reactions to introduce the ethylamino and thiosulfate groups. Common reagents used in these reactions include ethylamine, thiosulfuric acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
化学反应分析
Types of Reactions
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction of the quinoline ring can produce dihydroquinoline compounds .
科学研究应用
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用机制
The mechanism of action of S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiosulfate group can modulate redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
6-Methoxy-4-methyl-2-quinolinol: A precursor in the synthesis of the target compound.
Ethylamino derivatives: Compounds with similar ethylamino groups but different core structures.
Thiosulfate derivatives: Compounds containing the thiosulfate group but with different substituents
Uniqueness
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline derivative with a thiosulfate group, providing a distinct set of chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits .
属性
CAS 编号 |
41287-27-8 |
|---|---|
分子式 |
C15H20N2O5S2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-2-[2-(2-sulfosulfanylethylamino)ethoxy]quinoline |
InChI |
InChI=1S/C15H20N2O5S2/c1-11-9-15(17-14-4-3-12(21-2)10-13(11)14)22-7-5-16-6-8-23-24(18,19)20/h3-4,9-10,16H,5-8H2,1-2H3,(H,18,19,20) |
InChI 键 |
SEKQJFKGECWXEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



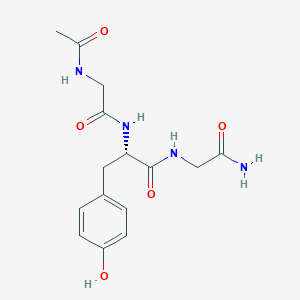
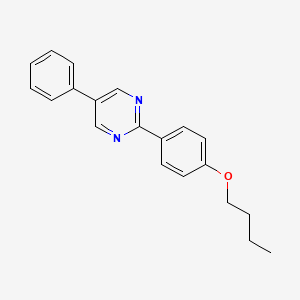
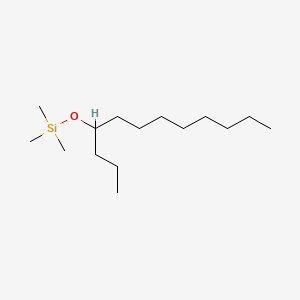
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

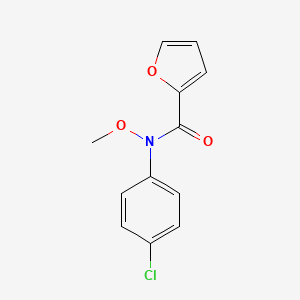
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
